(2-Chloro-4-cyclopropylphenyl)methanol
Overview
Description
(2-Chloro-4-cyclopropylphenyl)methanol is an organic compound with the molecular formula C10H11ClO It is characterized by a chloro-substituted phenyl ring attached to a cyclopropyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-cyclopropylphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-cyclopropylbenzaldehyde.
Reduction Reaction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction processes with efficient catalysts to ensure high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and scalability.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-cyclopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of cyclopropyl-substituted hydrocarbons.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 2-Chloro-4-cyclopropylbenzaldehyde, 2-Chloro-4-cyclopropylbenzoic acid
Reduction: Cyclopropyl-substituted hydrocarbons
Substitution: Various substituted phenylmethanols
Scientific Research Applications
(2-Chloro-4-cyclopropylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-cyclopropylphenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-methylphenyl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group.
(2-Chloro-4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a cyclopropyl group.
(2-Chloro-4-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a cyclopropyl group.
Uniqueness
(2-Chloro-4-cyclopropylphenyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-4-cyclopropylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLTOGPSLIABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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